molecular formula C13H17Cl2N3O2 B2415112 N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride CAS No. 1179370-29-6

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B2415112
CAS No.: 1179370-29-6
M. Wt: 318.2
InChI Key: ZEFULHSKFOAVPB-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the pyrrolidine ring.

    Attachment of the Aminoethyl Group: This is usually done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-(4-chlorophenyl)amine
  • N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2.ClH/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15;/h1-4,9H,5-8,15H2,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFULHSKFOAVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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